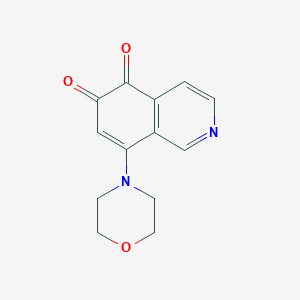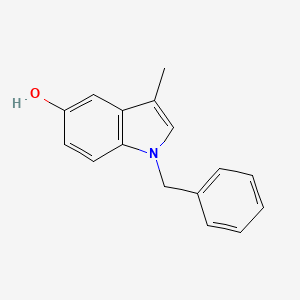
8-Morpholinoisoquinoline-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Morpholinoisoquinoline-5,6-dione is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₃. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a morpholine ring fused to an isoquinoline-5,6-dione structure, making it a unique entity in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Morpholinoisoquinoline-5,6-dione typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method is efficient and yields high-purity products. Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Morpholinoisoquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions typically yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which have significant applications in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
8-Morpholinoisoquinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Morpholinoisoquinoline-5,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Isoquinoline: A structural isomer of quinoline, known for its biological activities and applications in medicinal chemistry.
Quinoline: A nitrogen-based heterocyclic compound with significant pharmacological properties.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Uniqueness: 8-Morpholinoisoquinoline-5,6-dione stands out due to its unique morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
63485-77-8 |
|---|---|
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
8-morpholin-4-ylisoquinoline-5,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-12-7-11(15-3-5-18-6-4-15)10-8-14-2-1-9(10)13(12)17/h1-2,7-8H,3-6H2 |
Clave InChI |
BVDJRPXPELVESI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=O)C(=O)C3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)

![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)
![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)


![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)
